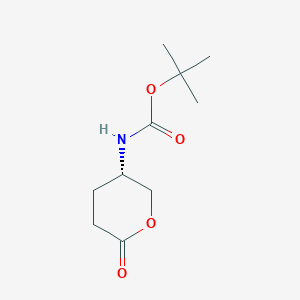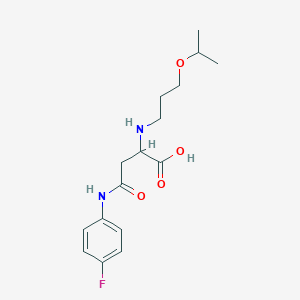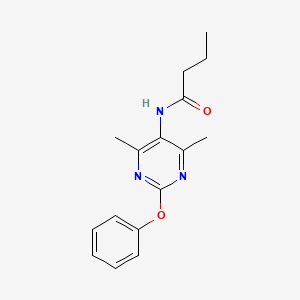
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as CMPA, is a compound that has been widely studied in scientific research due to its potential therapeutic properties. CMPA is a piperidine-based compound that has been synthesized using various methods.
Wirkmechanismus
Target of Action
Piperidine derivatives, a class of compounds to which this molecule belongs, have been found to be significant in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications . For instance, some 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
It’s worth noting that piperidine derivatives have been associated with various biological activities .
Result of Action
Some piperidine derivatives have shown potential as antimicrobial agents .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is its high affinity for the mu-opioid receptor, which makes it a potent analgesic. Another advantage is its ability to inhibit the production of inflammatory cytokines, which makes it a potential anti-inflammatory agent. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide. One direction is to study its potential as an anti-cancer agent in vivo. Another direction is to study its potential as a treatment for chronic pain. Additionally, further studies are needed to determine the potential toxicity of N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide and to optimize its synthesis method to increase its yield.
Synthesemethoden
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide can be synthesized using various methods, including the reaction of 3-chloro-4-methoxyaniline with 1-phenylsulfonylpiperidin-2-one, followed by the reaction of the resulting product with acetic anhydride. Another method involves the reaction of 1-(phenylsulfonyl)piperidin-2-amine with 3-chloro-4-methoxybenzoyl chloride, followed by the reaction of the resulting product with acetic anhydride. These methods have been optimized to produce high yields of N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has been studied extensively for its potential therapeutic properties, including its ability to act as an analgesic, anti-inflammatory, and anti-cancer agent. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception. N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which play a role in the development of inflammation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-19-11-10-15(13-18(19)21)22-20(24)14-16-7-5-6-12-23(16)28(25,26)17-8-3-2-4-9-17/h2-4,8-11,13,16H,5-7,12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQYJPFTPZTNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide](/img/structure/B2854579.png)

![2-[6-(4-Chlorophenyl)sulfanylpyridazin-3-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2854585.png)
![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2854586.png)
![1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2854587.png)
![2-Chloro-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone](/img/structure/B2854588.png)
![(5-Bromo-2-chloro-6-methylpyridin-3-yl)-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B2854589.png)





